molecular formula C15H24O2 B155692 2,5-Di-tert-butyl-4-methoxyphenol CAS No. 1991-52-2

2,5-Di-tert-butyl-4-methoxyphenol

Cat. No. B155692
CAS RN: 1991-52-2
M. Wt: 236.35 g/mol
InChI Key: FLLRQABPKFCXSO-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl-4-methoxyphenol is a non-tumorigenic compound . It is also known as 2,5-Di-tert-butyl-4-hydroxyanisole .


Molecular Structure Analysis

The molecular formula of 2,5-Di-tert-butyl-4-methoxyphenol is C15H24O2 . Its molecular weight is 236.355 g/mol . The SMILES string representation is COc1cc(c(O)cc1C©©C)C©©C .


Physical And Chemical Properties Analysis

2,5-Di-tert-butyl-4-methoxyphenol is a crystalline powder or crystals . Its color ranges from white to beige . The melting point is between 99°C to 102°C .

Scientific Research Applications

Research on Non-tumorigenic Compounds

This compound is utilized in research contrasting non-tumorigenic substances with tumorigenic ones. Its effects and safety profile are studied to understand how it can be used as a safer alternative in products that may have carcinogenic risks associated with other compounds .

Safety and Hazards

2,5-Di-tert-butyl-4-methoxyphenol causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

2,5-ditert-butyl-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRQABPKFCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173692
Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di-tert-butyl-4-methoxyphenol

CAS RN

1991-52-2
Record name 2,5-Di-tert-butyl-4-methoxyphenol
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-di-tert-butyl-4-methoxyphenol
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Record name 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL
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Synthesis routes and methods

Procedure details

A suspension of 124 parts of 4-hydroxyanisole and 3 parts of exchanger resin is prepared in a stirred reactor by stirring at 500 revolutions per minute at 100° C. under 1 bar, and 28 parts of isobutene are passed in. The exchanger resin is a sulfonated styrene-divinylbenzene copolymer resin which has been dehydrated for 20 hours at 100° C. under reduced pressure before being used; it has a gel structure and a particle size for from 20 to 150 micrometers. The suspension in the reactor is now stirred steadily at 500 revolutions per minute. After one hour, 80 parts of 4-hydroxyanisole and 20 parts of isobutene are fed in hourly, and correspondingly 100 parts of suspension are filtered through a suction take-off line fitted with a metal filter (pore diameter 10 micrometers) and are fed to a fractional distillation. After 100 hours' operation, 5,486 parts (85% of theory, based on starting material II) of a mixture of 2-tert.butyl-4-hydroxyanisole and 3-tert.-butyl-4-hydroxyanisole of boiling point 140°-145° C./14 millibars are obtained in addition to 490 parts (6% of theory, based on starting material II) of 2,5-di-tert.-butyl-4-hydroxyanisole. The conversion is 51 percent, based on 4-hydroxyanisole employed. The isobutene is consumed quantitatively.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 2,5-Di-tert-butyl-4-methoxyphenol protects against BHT-induced lung toxicity. What is the mechanism behind this protective effect?

A1: The exact mechanism by which 2,5-Di-tert-butyl-4-methoxyphenol exerts its protective effects against BHT-induced lung toxicity remains unclear []. The study ruled out increased glutathione (GSH) S-transferase activity in the lung or liver as a contributing factor to the observed protection []. Further research is needed to elucidate the precise molecular pathways involved.

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